![molecular formula C26H20N4O2 B2982647 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 188199-07-7](/img/structure/B2982647.png)

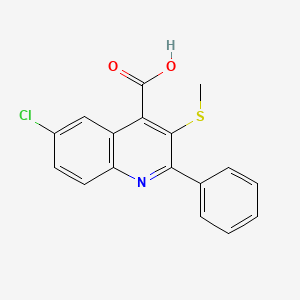

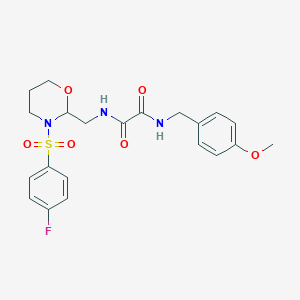

6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of dihydropyrano[2,3-c]pyrazole . Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds due to their wide applications in medicinal and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of this compound involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate . This synthesis can be facilitated by using disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst . Another method involves the use of nano-eggshell/Ti (IV) as a naturally based catalyst .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) can be used .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are facilitated by the use of catalysts such as disulfonic acid imidazolium chloroaluminate or nano-eggshell/Ti (IV) . These catalysts enable the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a yellow solid, with a melting point of 209−210 °C (n-hexane/ethyl acetate 8/2, Rf = 0.51) .Applications De Recherche Scientifique

Corrosion Inhibition Performance One of the notable applications of pyranopyrazole derivatives, including 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is their effectiveness as corrosion inhibitors for mild steel in acidic environments. Research by Yadav et al. (2016) demonstrated these compounds' ability to significantly reduce corrosion in a 15% HCl solution. Their inhibition efficiency was observed to increase with concentration, showcasing their potential as effective corrosion protectants in industrial settings (Yadav et al., 2016).

Antimicrobial Activity The synthesis of novel Schiff bases using derivatives of this compound has shown promising antimicrobial activity. A study by Puthran et al. (2019) involved synthesizing novel compounds through a multi-step reaction that exhibited excellent activity against various microbial strains, highlighting the compound's potential in developing new antibacterial agents (Puthran et al., 2019).

Catalytic Applications in Organic Synthesis The compound has been utilized in the synthesis of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, demonstrating its role as a versatile building block in organic synthesis. El-ziaty et al. (2016) showcased the compound's use in preparing antimicrobial agents, emphasizing its utility in synthesizing compounds with significant biological activities (El-ziaty et al., 2016).

Applications in Material Science Research into the structural and optical properties of pyranoquinoline derivatives has revealed applications in material science, particularly in the development of thin films with specific optical characteristics. Zeyada et al. (2016) investigated these properties, providing insights into the potential use of these compounds in optical devices and materials engineering (Zeyada et al., 2016).

Organocatalysis The compound's derivatives have also found application as organocatalysts in chemical synthesis. A study by Zolfigol et al. (2013) detailed a green synthesis approach using isonicotinic acid, highlighting the compound's role in promoting environmentally friendly chemical reactions (Zolfigol et al., 2013).

Orientations Futures

The future directions for this compound could involve further exploration of its medicinal and pharmaceutical applications, given the wide range of activities associated with dihydropyrano[2,3-c]pyrazoles . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Mécanisme D'action

Target of Action

Similar compounds have been known to exhibit substantial antiviral activity .

Mode of Action

It’s synthesized using a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Action Environment

The synthesis of this compound has been achieved under solvent-free conditions, which is a key step towards green chemistry .

Propriétés

IUPAC Name |

6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O2/c1-31-20-14-12-17(13-15-20)22-21(16-27)25(28)32-26-23(22)24(18-8-4-2-5-9-18)29-30(26)19-10-6-3-7-11-19/h2-15,22H,28H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJZFSWSZJDAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2982581.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)

![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)